molecular formula C18H25N3O5 B2398847 Ethyl 4-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)piperidine-1-carboxylate CAS No. 2034387-56-7

Ethyl 4-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)piperidine-1-carboxylate

Cat. No.: B2398847
CAS No.: 2034387-56-7
M. Wt: 363.414
InChI Key: URNCLKHLQGPIFN-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry due to its versatility and the variety of biological activities it can confer to a molecule . The tetrahydrofuran-3-yl group attached to it could potentially increase its lipophilicity, which might enhance its ability to cross biological membranes.


Molecular Structure Analysis

The molecular structure of this compound would likely feature a six-membered piperidine ring, with the tetrahydrofuran-3-yl and nicotinamido groups attached to it. The ethyl carboxylate group would likely be attached to the nitrogen of the piperidine ring .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that this compound could undergo would depend on the reaction conditions and the other reactants present.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Piperidine derivatives are generally polar due to the presence of the nitrogen atom, and the ethyl carboxylate group would likely make this compound even more polar .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Phosphine-Catalyzed Annulation: Ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, demonstrating the compound's role in synthesizing highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields, indicating its potential use in complex organic synthesis processes (Zhu, Lan, & Kwon, 2003).

Photophysical and Physicochemical Investigations

  • Probe for Determining Critical Micelle Concentrations (CMC): The compound Ethyl 4 - (9-ethyl-9H-carbazol-3-yl) – 2 – methyl - 5- oxo - 4, 5 - dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC) was used as a probe for determining CMC of surfactants, highlighting its utility in studying surfactant properties in organized media (Alsharif et al., 2018).

Biological Activity Studies

  • Anticancer Agents: Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents, suggesting the compound's potential in developing new anticancer therapeutics (Rehman et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Piperidine derivatives can have a wide range of biological activities, including antibacterial, antifungal, anticancer, and antidepressive activities .

Future Directions

The future research directions for this compound would likely involve further exploration of its biological activities and potential applications in medicine or other fields. This could involve in vitro and in vivo testing, as well as further chemical modifications to optimize its properties .

Properties

IUPAC Name

ethyl 4-[[2-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5/c1-2-25-18(23)21-9-5-13(6-10-21)20-16(22)15-4-3-8-19-17(15)26-14-7-11-24-12-14/h3-4,8,13-14H,2,5-7,9-12H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNCLKHLQGPIFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N=CC=C2)OC3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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